Hydrochloride Salt Form Enhances Aqueous Solubility and Stability
The hydrochloride salt of 1-(3-chlorophenyl)but-3-en-1-amine demonstrates significantly improved solubility and handling stability compared to its free base form [1]. The salt form exhibits a molecular weight of 218.12 g/mol, with two hydrogen bond donors and one hydrogen bond acceptor, indicating a higher polarity that facilitates aqueous dissolution . In contrast, the free base (C10H12ClN) has a molecular weight of 181.66 g/mol and only one hydrogen bond donor, which reduces its solubility in aqueous media [2].
| Evidence Dimension | Molecular weight and hydrogen bonding capacity |
|---|---|
| Target Compound Data | 218.12 g/mol; 2 H-bond donors; 1 H-bond acceptor |
| Comparator Or Baseline | Free base: 181.66 g/mol; 1 H-bond donor; 1 H-bond acceptor |
| Quantified Difference | Molecular weight increase of 36.46 g/mol; +1 H-bond donor |
| Conditions | Physicochemical property comparison; salt form vs. free base |
Why This Matters
For procurement, the hydrochloride salt form ensures reliable handling, consistent dosing in biological assays, and compatibility with aqueous reaction conditions, reducing the need for additional solubilization steps.
- [1] Kuujia.com. 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride (CAS 2089648-62-2) Product Page. https://www.kuujia.com/cas-2089648-62-2.html. View Source
- [2] PubChem. 1-(3-Chlorophenyl)but-3-EN-1-amine (CID 61380127). https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_but-3-EN-1-amine. View Source
